Heptane, 1,7-bis(ethenyloxy)-
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Overview
Description
Heptane, 1,7-bis(ethenyloxy)- is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two ethenyloxy groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,7-bis(ethenyloxy)- typically involves the reaction of heptane with ethenyloxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and pressure, are crucial to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of Heptane, 1,7-bis(ethenyloxy)- may involve large-scale chemical reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1,7-bis(ethenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyloxy groups to other functional groups.
Substitution: The ethenyloxy groups can be substituted with other chemical groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Heptane, 1,7-bis(ethenyloxy)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.
Major Products
The major products formed from the reactions of Heptane, 1,7-bis(ethenyloxy)- depend on the type of reaction. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted heptane compounds.
Scientific Research Applications
Heptane, 1,7-bis(ethenyloxy)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Heptane, 1,7-bis(ethenyloxy)- involves its interaction with molecular targets and pathways within a system. The ethenyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific molecular targets and pathways depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Heptane, 1,7-diol: Similar in structure but with hydroxyl groups instead of ethenyloxy groups.
Heptane, 1,7-dichloro: Contains chlorine atoms instead of ethenyloxy groups.
Heptane, 1,7-diamine: Features amine groups in place of ethenyloxy groups.
Uniqueness
Heptane, 1,7-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
143458-13-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,7-bis(ethenoxy)heptane |
InChI |
InChI=1S/C11H20O2/c1-3-12-10-8-6-5-7-9-11-13-4-2/h3-4H,1-2,5-11H2 |
InChI Key |
OYFNUSFIVYWQQK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCCCCOC=C |
Origin of Product |
United States |
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